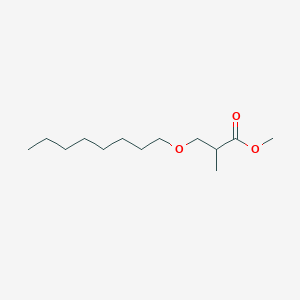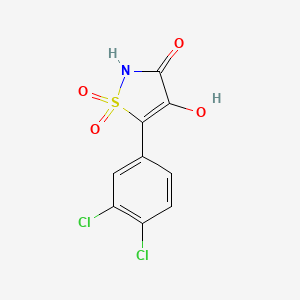
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione is a chemical compound known for its unique structure and potential applications in various fields This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 3,4-dichlorophenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and chloroacetic acid under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thiazole ring by deprotonating the intermediates and promoting cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms can result in various substituted phenyl derivatives.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[4-(1-pyrrolidinyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-Dichlorophenyl)-4-(2-furoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
5-(3,4-Dichlorophenyl)-4-hydroxy-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione is unique due to its thiazole ring structure and the presence of both hydroxy and dichlorophenyl groups
Properties
CAS No. |
89566-28-9 |
|---|---|
Molecular Formula |
C9H5Cl2NO4S |
Molecular Weight |
294.11 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-4-hydroxy-1,1-dioxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H5Cl2NO4S/c10-5-2-1-4(3-6(5)11)8-7(13)9(14)12-17(8,15)16/h1-3,13H,(H,12,14) |
InChI Key |
AERSRPKWRQABBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)NS2(=O)=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



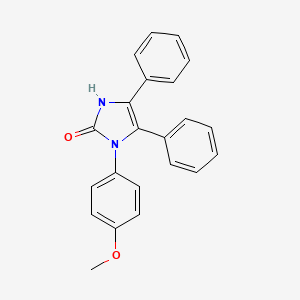
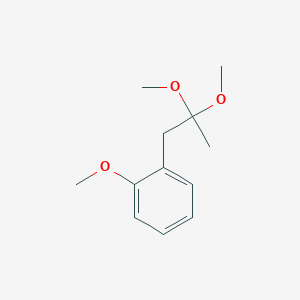

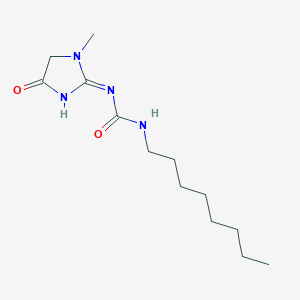
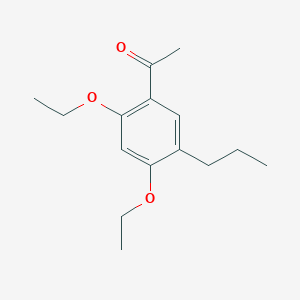
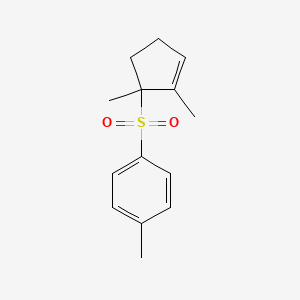
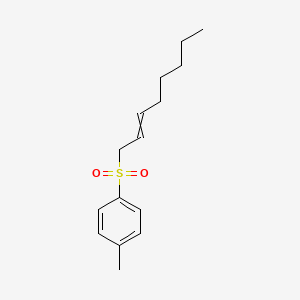
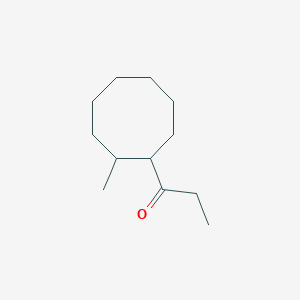
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
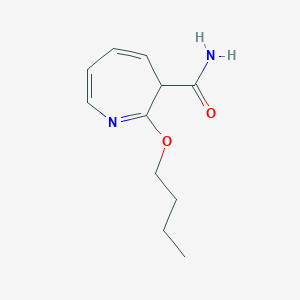
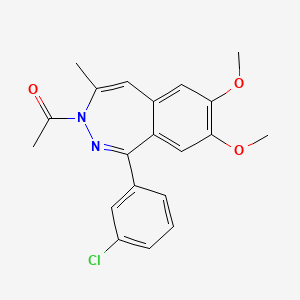
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
